N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Description
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide is a heterocyclic compound that contains an oxadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-7(15)12-11-14-13-10(17-11)8-4-3-5-9(6-8)16-2/h3-6H,1-2H3,(H,12,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZVPDOCJZLONF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(O1)C2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 3-methoxybenzohydrazide with acetic anhydride under reflux conditions to form the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Anticancer Applications
The 1,3,4-oxadiazole scaffold is recognized for its anticancer properties. Research indicates that derivatives of this compound can inhibit multiple cancer cell lines through various mechanisms:
- Mechanisms of Action : The anticancer activity of 1,3,4-oxadiazoles often involves the inhibition of key enzymes and growth factors such as telomerase and topoisomerase. These compounds have been shown to induce apoptosis in cancer cells and inhibit tumor growth effectively .
-
Case Studies :
- In a study by Salahuddin et al., various substituted 1,3,4-oxadiazole derivatives were synthesized and screened for anticancer activity. One notable compound demonstrated over 95% growth inhibition against specific CNS and renal cancer cell lines .
- Another series of oxadiazole derivatives exhibited significant antiproliferative effects against a range of human cancer cell lines, including breast and melanoma cancers. For instance, a compound with a sulfonamide moiety showed over 90% inhibition in several cancer types .
Antimicrobial Properties
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide and its derivatives have also been evaluated for their antimicrobial activities:
- Broad-Spectrum Activity : The oxadiazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The presence of specific functional groups enhances their antibacterial efficacy .
- Research Findings : A study highlighted that oxadiazole compounds could outperform traditional antibiotics in certain cases. The structure-activity relationship (SAR) studies indicated that modifications to the oxadiazole ring could lead to improved antibacterial properties .
Other Therapeutic Applications
Beyond anticancer and antimicrobial activities, this compound has potential applications in other therapeutic areas:
- Antidiabetic Activity : Some studies have indicated that oxadiazole derivatives can act as α-amylase inhibitors, which may help in managing diabetes by slowing carbohydrate digestion .
- Anti-inflammatory Effects : The compound has also been explored for its anti-inflammatory properties, contributing to its potential use in treating inflammatory diseases .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can inhibit enzymes such as tyrosine kinases, which are involved in cell signaling and cancer progression.
Pathways Involved: The compound can disrupt DNA replication and repair processes, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide: Similar structure but contains a thiadiazole ring instead of an oxadiazole ring.
2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide: Contains a thiadiazole ring and additional substituents.
Uniqueness
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide is unique due to its oxadiazole ring, which imparts distinct chemical and biological properties. The presence of the methoxy group also enhances its pharmacological activity compared to similar compounds .
Biological Activity
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide is a compound of interest within the field of medicinal chemistry, particularly due to its potential anticancer properties and other biological activities. The oxadiazole moiety is known for its diverse pharmacological applications, making compounds containing this structure valuable in drug discovery.
Chemical Structure
The molecular formula for this compound is C17H21N3O3S, with a molecular weight of 347.43 g/mol. The compound features a methoxy-substituted phenyl group linked to an oxadiazole ring and an acetamide functional group.
| Property | Value |
|---|---|
| Molecular Formula | C17H21N3O3S |
| Molecular Weight | 347.43 g/mol |
| InChI | InChI=1S/C17H21N3O3S |
| InChIKey | CTMTXMNQEMVVSZ-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. A common method includes oxidative cyclization reactions using hypervalent iodine as a catalyst. This method allows for the formation of the oxadiazole ring while introducing various substituents that enhance biological activity .
Anticancer Properties
Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.
-
Cytotoxicity :
- The compound exhibited IC50 values indicating potent activity against several cancer cell lines:
- Mechanism of Action :
Other Biological Activities
In addition to anticancer effects, this compound has been investigated for its anti-inflammatory properties and potential neuroprotective effects.
Case Studies
Several studies have been conducted to evaluate the biological efficacy of oxadiazole derivatives:
- Study on Anticancer Activity :
- Inhibition Studies :
Q & A
Q. Basic Quality Control
- TLC monitoring during synthesis (hexane:ethyl acetate, 7:3) to track reaction progress .
- Spectroscopic analysis :
How are biological activities (e.g., enzyme inhibition) evaluated?
Q. Advanced Pharmacological Screening
- Lipoxygenase (LOX) inhibition assays :
- Antibacterial testing : Disk diffusion assays using S. aureus and E. coli to determine zone-of-inhibition metrics .
What strategies address discrepancies in biological activity data across studies?
Advanced Data Contradiction Analysis
Discrepancies may arise from:
- Assay variability : Standardize protocols (e.g., enzyme source, substrate concentration) .
- Compound stability : Assess degradation via HPLC under storage conditions (e.g., pH, temperature).
- Structural analogs : Compare activity of derivatives (e.g., 4-methoxyphenyl vs. 3-methoxyphenyl substitutions) to identify SAR trends .
How can metabolic stability be improved for in vivo studies?
Q. Advanced Medicinal Chemistry Approach
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability .
- Substituent modulation : Replace methoxy groups with electron-withdrawing halogens (e.g., fluorine) to reduce oxidative metabolism .
What computational tools predict the compound’s binding affinity?
Q. Advanced Molecular Modeling
- Docking studies (AutoDock Vina) using LOX (PDB: 1JNQ) to identify key interactions (e.g., hydrogen bonding with His518, hydrophobic contacts with Leu759) .
- QSAR models correlating substituent electronegativity with IC₅₀ values to guide structural optimization .
How are cytotoxic effects assessed in cell-based studies?
Q. Basic In Vitro Evaluation
- MTT assay : Treat cancer cell lines (e.g., MCF-7, HeLa) with the compound (0–100 µM) for 48 hours.
- IC₅₀ calculation using nonlinear regression analysis (GraphPad Prism) .
What solvent systems optimize reaction yields in scaled-up synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
